3-(2-Cyanoacetamido)benzoic acid

Purity specification Quality control Procurement standards

3-(2-Cyanoacetamido)benzoic acid is a meta-substituted benzoic acid derivative bearing a cyanoacetamido side chain, classified within the broader family of activated nitrile intermediates. With the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol, it serves as a versatile precursor for constructing nitrogen-containing heterocycles.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 178168-23-5
Cat. No. B068005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Cyanoacetamido)benzoic acid
CAS178168-23-5
SynonymsBenzoic acid, 3-[(cyanoacetyl)amino]- (9CI)
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CC#N)C(=O)O
InChIInChI=1S/C10H8N2O3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4H2,(H,12,13)(H,14,15)
InChIKeyWWKXOBNWVCCMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Cyanoacetamido)benzoic Acid (CAS 178168-23-5): A Meta-Substituted Cyanoacetamide Building Block for Controlled Heterocyclic Synthesis


3-(2-Cyanoacetamido)benzoic acid is a meta-substituted benzoic acid derivative bearing a cyanoacetamido side chain, classified within the broader family of activated nitrile intermediates . With the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol, it serves as a versatile precursor for constructing nitrogen-containing heterocycles . Its meta-substitution pattern imparts distinct electronic and steric properties compared to its ortho- and para-isomers, directly influencing reactivity in cyclocondensation and multicomponent reactions.

Why 3-(2-Cyanoacetamido)benzoic Acid Cannot Be Replaced by Its Ortho or Para Isomers


Positional isomerism among 2-, 3-, and 4-(2-cyanoacetamido)benzoic acids generates fundamentally different reactivity profiles that preclude direct interchangeability [1]. The ortho-isomer readily undergoes intramolecular cyclization to form 4H-3,1-benzoxazin-4-one derivatives, a reaction pathway that is sterically and electronically inaccessible to the meta-isomer [2]. The para-isomer exhibits distinct electron-donating characteristics that alter the course of electrophilic aromatic substitution and heterocycle formation. These divergent reaction outcomes necessitate isomer-specific procurement for reproducible synthetic protocols.

Quantitative Evidence Guide: 3-(2-Cyanoacetamido)benzoic Acid vs. Positional Isomers


Certified Purity of the Meta Isomer Exceeds Typical Commercial Specifications for Ortho and Para Analogs

The 3-isomer sourced from Leyan is certified at 98% purity, surpassing the 95% minimum purity commonly offered for 2-(2-cyanoacetamido)benzoic acid (AKSci, Chemenu) and 4-(2-cyanoacetamido)benzoic acid (Chemenu, CymitQuimica) . This 3-percentage-point purity advantage reduces the burden of post-purchase purification, directly impacting synthetic yield reproducibility.

Purity specification Quality control Procurement standards

Predicted Physicochemical Properties Distinguish the Meta Isomer from the Ortho Isomer

Predicted density and boiling point values differentiate the 3-isomer from the 2-isomer. The meta-substituted compound exhibits a predicted density of 1.4 ± 0.1 g/cm³ and a boiling point of 536.3 ± 35.0 °C , whereas the ortho isomer is predicted to have a density of 1.408 ± 0.06 g/cm³ and a boiling point of 514.3 ± 35.0 °C . Although these are in silico estimates, the 22 °C higher boiling point and marginally lower density of the meta isomer reflect altered intermolecular interactions that can influence purification and handling.

Physicochemical properties Density Boiling point Computational prediction

Meta-Position Prevents Undesired Intramolecular Cyclization Observed with the Ortho Isomer

Methyl 2-(2-cyanoacetamido)benzoate (ortho ester) is a well-established precursor for 4H-3,1-benzoxazin-4-one formation via intramolecular cyclization [1]. In contrast, the 3-(2-cyanoacetamido)benzoic acid scaffold lacks the spatial proximity between the amide nitrogen and the ortho-carboxylic acid group required for this cyclization, thereby eliminating a major competing reaction pathway. This difference is structural rather than quantitative per se, but it translates into divergent synthetic outcomes: the ortho isomer generates benzoxazinone scaffolds, whereas the meta isomer remains linear, enabling access to alternative heterocyclic architectures (e.g., pyrimidines, pyrazoloquinazolines) without interference from undesired cyclization.

Cyclization control Benzoxazinone formation Synthetic strategy Reaction selectivity

Optimal Application Scenarios for 3-(2-Cyanoacetamido)benzoic Acid (CAS 178168-23-5)


Synthesis of Meta-Substituted Heterocycles When Ortho Cyclization Must Be Avoided

In multi-step syntheses targeting pyrimidine, pyrazole, or quinazoline derivatives, the use of 3-(2-cyanoacetamido)benzoic acid ensures that the cyanoacetamido side chain remains available for intermolecular condensation rather than undergoing premature intramolecular benzoxazinone formation, a known limitation of the ortho isomer [1]. This is critical for programs aiming at diversely substituted heterocyclic libraries.

Structure-Activity Relationship (SAR) Studies Requiring Meta-Functionalized Benzoic Acid Cores

Medicinal chemistry campaigns exploring the impact of substituent position on target binding can rely on the 3-isomer to probe meta-specific interactions. Its 98% commercially available purity reduces confounding variables in dose-response and enzyme inhibition assays, supporting reproducible SAR conclusions .

Polymer and Dye Chemistry Leveraging Meta-Directional Electronic Effects

The meta-substitution pattern offers distinct electronic tuning of the benzoic acid moiety, useful for designing dye-sensitized solar cell co-sensitizers or functional polymers where precise control of electron density and conjugation is required [2]. The higher boiling point of the 3-isomer further aids in high-temperature polymerization or deposition processes.

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